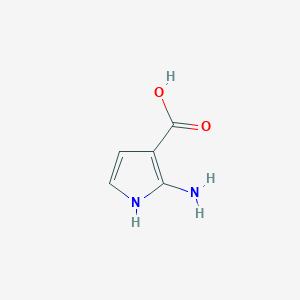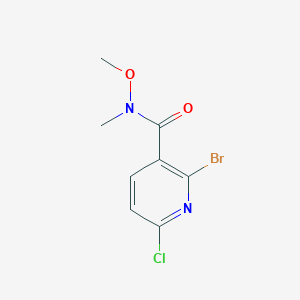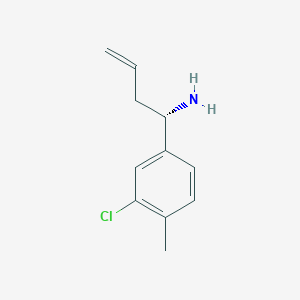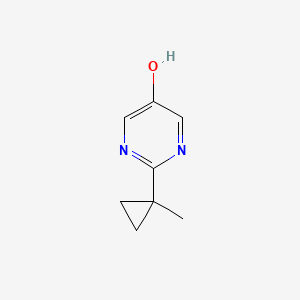![molecular formula C16H13BrO3 B13122725 Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate typically involves the bromination of biphenyl followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification involves reacting the brominated biphenyl with ethyl oxalyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio derivatives of biphenyl.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl bromoacetate
- Ethyl 3-bromopropionate
- Ethyl chloroacetate
- Ethyl iodoacetate
Uniqueness
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate is unique due to its biphenyl structure with a bromine atom and an ethyl ester group. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its applications in various fields of research further highlight its uniqueness.
Eigenschaften
Molekularformel |
C16H13BrO3 |
|---|---|
Molekulargewicht |
333.18 g/mol |
IUPAC-Name |
ethyl 2-[4-(3-bromophenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)15(18)12-8-6-11(7-9-12)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |
InChI-Schlüssel |
JHLZEFBWSGXLTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)

![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)



![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)




